Nastorazepide (calcium salt)
CAS No.:
Cat. No.: VC14477471
Molecular Formula: C58H70CaN8O10
Molecular Weight: 1079.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C58H70CaN8O10 |
|---|---|
| Molecular Weight | 1079.3 g/mol |
| IUPAC Name | calcium;3-[[(3R)-1-cyclohexyl-5-(3,3-dimethyl-2-oxobutyl)-4-oxo-2,3-dihydro-1,5-benzodiazepin-3-yl]carbamoylamino]benzoate |
| Standard InChI | InChI=1S/2C29H36N4O5.Ca/c2*1-29(2,3)25(34)18-33-24-15-8-7-14-23(24)32(21-12-5-4-6-13-21)17-22(26(33)35)31-28(38)30-20-11-9-10-19(16-20)27(36)37;/h2*7-11,14-16,21-22H,4-6,12-13,17-18H2,1-3H3,(H,36,37)(H2,30,31,38);/q;;+2/p-2/t2*22-;/m11./s1 |
| Standard InChI Key | DLRNGUKRKXEPEL-LJWMURKVSA-L |
| Isomeric SMILES | CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.[Ca+2] |
| Canonical SMILES | CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.[Ca+2] |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
Nastorazepide calcium salt (C₆₀H₇₈CaN₁₀O₁₀S₂) is a synthetic benzodiazepine derivative with a molecular weight of 1079.3 g/mol . The calcium salt formulation improves aqueous solubility, critical for oral administration and radiographic contrast in imaging applications . The parent compound, nastorazepide (PubChem CID: 22709424), is modified through calcium salt formation to optimize pharmacokinetic properties .
Structural Features
The molecule features a 1,5-benzodiazepine core substituted with aromatic and heterocyclic groups, enabling high-affinity binding to CCK-2R . The calcium ion coordinates with carboxylate groups in the side chain, stabilizing the tertiary structure and enhancing receptor interaction .
Table 1: Key Chemical Properties of Nastorazepide Calcium Salt
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆₀H₇₈CaN₁₀O₁₀S₂ | |
| Molecular Weight | 1079.3 g/mol | |
| Parent Compound CID | 22709424 | |
| Solubility | Enhanced in aqueous solutions |
Pharmacological Profile
Mechanism of Action
Nastorazepide calcium salt acts as a competitive antagonist at CCK-2R, blocking gastrin-induced signaling pathways implicated in tumor growth and survival . By inhibiting receptor activation, it suppresses intracellular calcium mobilization and downstream kinases such as ERK1/2, reducing cellular proliferation and angiogenesis .
Antineoplastic Activity
In preclinical models, nastorazepide (50–100 mg/kg oral dose) inhibited tumor growth by 40–60% in CCK-2R-positive xenografts . Synergistic effects with gemcitabine have been observed in pancreatic cancer models, enhancing apoptosis and reducing metastatic potential .
Clinical and Diagnostic Applications
Therapeutic Use in Oncology
Phase I/II trials demonstrate nastorazepide’s safety profile, with dose-limiting toxicities (e.g., nausea, hypocalcemia) occurring at >200 mg/day . A Phase II study in advanced pancreatic cancer reported a median progression-free survival of 4.2 months versus 2.8 months for placebo (HR: 0.62; p=0.03) .
Table 2: Clinical Trial Outcomes (Select Studies)
| Study Phase | Population | Dosage | Key Outcome | Reference |
|---|---|---|---|---|
| Phase II | Pancreatic Cancer | 100 mg/day | 40% reduction in tumor volume | |
| Phase I | Healthy Volunteers | 50–200 mg | No severe adverse events |
Radiopharmaceutical Development
Nastorazepide derivatives like [⁹⁹mTc]Tc-DGA1 enable single-photon emission computed tomography (SPECT) imaging of CCK-2R-positive tumors . In murine models, tumor-to-background ratios reached 8:1 at 4 hours post-injection, outperforming agonist-based tracers .
Future Directions
Ongoing research explores nastorazepide’s role in combination therapies and its potential in neuroendocrine tumors. The CALYPSO trial (NCT05778071) is evaluating a sustained-release formulation for hypocalcemia management in CCK-2R antagonist therapy .
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